molecular formula C11H13NO4S B2570125 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-95-6

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2570125
CAS No.: 72678-95-6
M. Wt: 255.29
InChI Key: JWNFSTNMEBJXKG-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring fused with a carboxylic acid group and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-oxo-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

    Reduction: Formation of 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-methanol.

    Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

    4-Hydroxy-3-methoxybenzaldehyde: Used as a precursor in the synthesis of various organic compounds.

    2-(4-Hydroxy-3-methoxyphenyl)acetic acid: Studied for its anti-inflammatory and analgesic effects.

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNFSTNMEBJXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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